Oxazolidine, 3-methyl-

Oxazolidine Stability NMR Spectroscopy Synthetic Intermediate Longevity

3-Methyloxazolidine (CAS 27970-32-7) is a five-membered, N-methyl substituted heterocyclic compound with the molecular formula C4H9NO and a molecular weight of 87.12 g/mol. As a derivative of the parent oxazolidine ring, this liquid compound is characterized by a density of 0.959 g/cm³, a boiling point of 86.1°C at 760 mmHg, and a low flash point of 16°C.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
CAS No. 27970-32-7
Cat. No. B1604557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolidine, 3-methyl-
CAS27970-32-7
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESCN1CCOC1
InChIInChI=1S/C4H9NO/c1-5-2-3-6-4-5/h2-4H2,1H3
InChIKeyFNKSTXGVEUSZJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyloxazolidine (CAS 27970-32-7): Core Physicochemical Properties and Procurement Considerations


3-Methyloxazolidine (CAS 27970-32-7) is a five-membered, N-methyl substituted heterocyclic compound with the molecular formula C4H9NO and a molecular weight of 87.12 g/mol [1]. As a derivative of the parent oxazolidine ring, this liquid compound is characterized by a density of 0.959 g/cm³, a boiling point of 86.1°C at 760 mmHg, and a low flash point of 16°C [2]. Its physical properties, including a vapor pressure of 67.5 mmHg at 25°C and a predicted pKa of 7.45±0.20, define its behavior in synthetic applications .

Why 3-Methyloxazolidine Cannot Be Casually Replaced by Other Oxazolidines in Rigorous Scientific Workflows


The term 'oxazolidine' describes a core heterocyclic scaffold, but its substitution pattern dictates critical physicochemical and safety properties that preclude direct interchangeability. For example, the specific N-methyl substitution in 3-Methyloxazolidine confers a unique combination of high vapor pressure (67.5 mmHg at 25°C) and a low flash point (16°C), which starkly contrasts with the properties of its oxidized analog, 3-Methyl-2-oxazolidinone, which has a significantly lower vapor pressure (0.00877 mmHg at 25°C) and a much higher flash point (114.8°C) [1]. Furthermore, the predicted pKa of 3-Methyloxazolidine (7.45) differs markedly from that of the corresponding oxazolidinone (pKa -1.34), indicating a fundamental difference in basicity and, consequently, its behavior in acid/base-catalyzed reactions and its speciation under physiological or process-relevant pH conditions . Substituting one oxazolidine for another without accounting for these quantitative differences can lead to altered reaction kinetics, unexpected thermal hazards, and failed synthetic procedures.

Quantitative Differentiation Evidence for 3-Methyloxazolidine (CAS 27970-32-7) Against Closest Analogs


Enhanced Ring Stability of 3-Methyloxazolidine vs. Phenyl-Substituted Analogs

The stability of the oxazolidine ring is a critical factor for its utility as a synthetic intermediate or reversible protecting group. A comparative study using 1H NMR spectroscopy demonstrated that oxazolidines with a methyl substituent at the 3-position are significantly more stable than those with a phenyl substituent at the same position. [1]

Oxazolidine Stability NMR Spectroscopy Synthetic Intermediate Longevity

Significantly Higher Vapor Pressure Distinguishes 3-Methyloxazolidine from 3-Methyl-2-oxazolidinone

Volatility, as quantified by vapor pressure, is a key differentiator for applications ranging from volatile corrosion inhibitors to formaldehyde-releasing biocides. 3-Methyloxazolidine exhibits a high vapor pressure, which is in stark contrast to the much lower value for its oxidized counterpart. [1][2]

Volatility Vapor Pressure Formulation Science

Lower Flash Point Demands Stricter Safety Protocols Compared to 3-Methyl-2-oxazolidinone

The flammability of a compound is a critical safety parameter that dictates storage, handling, and process design. 3-Methyloxazolidine is a highly flammable liquid with a flash point of 16°C, classified as GHS Flam. Liq. 2 (H225). In contrast, 3-Methyl-2-oxazolidinone has a much higher flash point of 114.8°C. [1]

Safety Flammability Process Hazard Analysis

Divergent Basicity Profiles Dictate Reactivity in Acid/Base-Catalyzed Processes

The basicity of the nitrogen atom within the oxazolidine ring influences its reactivity, particularly in acid-catalyzed ring-opening reactions and as a ligand for metal complexation. The predicted pKa for 3-Methyloxazolidine is 7.45, classifying it as a weak base. This contrasts sharply with its oxidized derivative.

Basicity pKa Catalysis

Defined Application Scenarios for 3-Methyloxazolidine (CAS 27970-32-7) Based on Verified Differentiation


Volatile Corrosion Inhibitor (VCI) and Formaldehyde-Releasing Biocide Formulations

The high vapor pressure (67.5 mmHg at 25°C) [1] and predicted basicity (pKa 7.45) of 3-Methyloxazolidine make it a compelling candidate for formulations requiring a volatile active species. Unlike the much less volatile 3-Methyl-2-oxazolidinone, this compound can effectively partition into the vapor phase to provide corrosion protection on metal surfaces or release formaldehyde as a biocide in enclosed spaces. Its moderate basicity ensures a controlled rate of formaldehyde release compared to stronger amine bases. The safety profile, defined by its low flash point (16°C) and GHS classification as a flammable liquid (H225), must be a primary consideration in the formulation and application process.

Synthetic Intermediate for pH-Controlled Ring-Opening Reactions

The documented stability of N-methyl over N-phenyl oxazolidines [2] supports the use of 3-Methyloxazolidine as a reliable, long-lived intermediate. More importantly, its predicted pKa of 7.45 provides a clear quantitative basis for designing pH-dependent reactions. Researchers can precisely trigger the ring-opening of 3-Methyloxazolidine by shifting the solution pH below its pKa to protonate the nitrogen, whereas its oxidized analog (3-Methyl-2-oxazolidinone, pKa -1.34) would be unreactive under similar mild conditions. This differential reactivity allows for chemoselective transformations in complex synthetic sequences.

Source of Secondary Amine via Formic Acid Reduction

A specific synthetic utility for 3-Methyloxazolidine is its use in formic acid reduction reactions to yield tertiary amines. A study demonstrated that heating 3-methyloxazolidines with a distillable formate, such as TMAF (5HCO2H·2N(CH3)3), results in reductive fission at the carbon-oxygen bond to produce tertiary amines. This method provides a distinct pathway for generating N-methylated amine products, leveraging the specific reactivity of the oxazolidine ring under these conditions.

Ionic Liquid and Quaternary Ammonium Salt Synthesis

Patents describe the synthesis of carbonate-group-containing oxazolidine-based ionic liquids using 3-Methyloxazolidine as a key starting material. This application leverages the nucleophilic nature of the nitrogen atom in the oxazolidine ring to create functionalized ionic liquids with potential applications in electrolytes and green solvents. The specific N-methyl substitution pattern influences the final properties of the ionic liquid, such as its melting point and electrochemical stability.

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